molecular formula C27H25F3N4O4 B2467505 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide CAS No. 2034266-95-8

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2467505
CAS No.: 2034266-95-8
M. Wt: 526.516
InChI Key: HQENFPJKVRNARN-UHFFFAOYSA-N
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Description

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C27H25F3N4O4 and its molecular weight is 526.516. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with complex structures involving piperazine, acetamide derivatives, and substituted phenyl groups are frequently investigated for their synthesis methodologies and biological activities. For instance, the synthesis of novel derivatives through specific chemical reactions provides valuable insights into the versatility of these compounds in medicinal chemistry. Such compounds are synthesized through various chemical reactions, highlighting the importance of structural modification in achieving desired biological activities, including antimicrobial and anticancer properties (S. Mehta et al., 2019).

Antimicrobial and Anticancer Activities

Research on similar compounds has demonstrated a broad spectrum of biological activities. For example, studies have shown that certain synthesized compounds possess significant antimicrobial activities against various bacterial and fungal strains. These activities are measured through minimum inhibitory concentration (MIC) values, demonstrating the potential of these compounds in treating infections (Özlem Temiz‐Arpacı et al., 2005). Additionally, some compounds exhibit notable anticancer activities, suggesting their potential application in cancer treatment. The evaluation of anticancer properties is often performed through in vitro assays, providing a foundation for further development as therapeutic agents (S. Mehta et al., 2019).

Molecular Docking and Drug Design

Molecular docking studies are crucial in understanding the interaction between synthesized compounds and biological targets. These studies help in the rational design of drugs by predicting the binding affinities and modes of action of compounds. For instance, synthesized compounds showing good docking scores with certain enzymes or receptors indicate their potential as lead compounds in drug development. This approach is instrumental in identifying promising candidates for further investigation in the context of anticancer and antimicrobial drug discovery (S. Mehta et al., 2019).

Properties

IUPAC Name

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N4O4/c28-27(29,30)38-22-10-2-1-9-21(22)31-23(35)17-33-13-11-32(12-14-33)15-16-34-25(36)19-7-3-5-18-6-4-8-20(24(18)19)26(34)37/h1-10H,11-17H2,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQENFPJKVRNARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NC5=CC=CC=C5OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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